molecular formula C6H5F3N2O2 B13120311 Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B13120311
M. Wt: 194.11 g/mol
InChI Key: VMLSWOXUJKALPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring significantly influences the compound’s chemical properties, making it an important intermediate in medicinal and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol at temperatures ranging from 20°C to 80°C for about 15 hours . The resulting product is then purified through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control of reaction conditions, minimizing the formation of by-products and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, alcohols, aldehydes, and various substituted pyrazoles, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it a potent inhibitor of certain enzymes. The compound’s effects are mediated through pathways involving oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate
  • 1-Methyl-3-(difluoromethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl1-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific trifluoromethyl substitution, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved efficacy and reduced side effects .

Properties

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C6H5F3N2O2/c1-13-5(12)4-2-3-10-11(4)6(7,8)9/h2-3H,1H3

InChI Key

VMLSWOXUJKALPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=NN1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.